Nepicastat Hydrochloride is a potent and selective inhibitor of the enzyme Dopamine β-Hydroxylase (DBH) []. This enzyme is responsible for the conversion of dopamine to norepinephrine, both of which are essential neurotransmitters in the central and peripheral nervous systems. Due to its inhibitory action on DBH, Nepicastat Hydrochloride is recognized as a valuable tool in research aimed at understanding the roles of dopamine and norepinephrine in various physiological and pathological processes [].
Nepicastat hydrochloride, also known as SYN-117, is a potent and selective inhibitor of dopamine β-hydroxylase, an enzyme critical for the synthesis of norepinephrine from dopamine. This compound has garnered attention for its potential therapeutic applications, particularly in conditions related to dysregulated norepinephrine levels, such as hypertension and certain stress-related disorders.
Nepicastat hydrochloride is classified as a small molecule drug and specifically targets dopamine β-hydroxylase. Its chemical formula is C14H15F2N3S, and it has a CAS Registry number of 173997-05-2. The compound has been studied extensively for its pharmacological properties and was developed by Biotie Therapies Oy, with investigations into its efficacy in treating cocaine-related disorders and post-traumatic stress disorder during its clinical trials .
The synthesis of nepicastat hydrochloride involves several steps that modify the core structure of existing dopamine β-hydroxylase inhibitors. Techniques used in the synthesis include:
The molecular structure of nepicastat hydrochloride features a complex arrangement that contributes to its selective inhibition of dopamine β-hydroxylase. Key structural data includes:
The compound's stereochemistry plays a significant role in its pharmacological activity, with specific enantiomers exhibiting different levels of potency .
Nepicastat hydrochloride primarily engages in reversible binding with dopamine β-hydroxylase, inhibiting the conversion of dopamine to norepinephrine. The reaction can be summarized as follows:
Inhibition by nepicastat prevents this conversion, leading to increased levels of dopamine while reducing norepinephrine synthesis. This mechanism has been shown to have dose-dependent effects in various animal models .
The mechanism of action for nepicastat hydrochloride involves:
Nepicastat hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its development as a therapeutic agent .
Nepicastat hydrochloride has several scientific applications:
Dopamine-β-hydroxylase (DBH) catalyzes the conversion of dopamine to norepinephrine within synaptic vesicles of noradrenergic neurons. Early DBH inhibitors like disulfiram (Antabuse®) showed efficacy in reducing cocaine use in clinical trials but suffered from non-selectivity, irreversible inhibition of multiple enzymes (including aldehyde dehydrogenase and plasma esterases), and severe adverse effects [2] [4]. Fusaric acid derivatives emerged in the 1970s–1980s but exhibited low potency (IC₅₀ > 1,000 nM) and poor blood-brain barrier (BBB) penetration [9]. The discovery of nepicastat hydrochloride (SYN-117; RS-25560-197) in the late 1990s marked a turning point, combining high potency (IC₅₀ = 8.5–9 nM) with enhanced selectivity [3] [10]. Unlike disulfiram, nepicastat does not inhibit cocaine-metabolizing esterases, eliminating risks of cocaine toxicity elevation [2].
Table 1: Evolution of Key DBH Inhibitors
Compound | IC₅₀ (nM) | Selectivity Profile | Clinical Limitations |
---|---|---|---|
Disulfiram | ~1,000 | Low (inhibits ALDH, esterases) | Severe hepatotoxicity, cocaine interactions |
Fusaric acid | >1,000 | Moderate (off-target effects) | Low BBB penetration |
Nepicastat HCl | 8.5–9 | High (>1,000x selectivity over related enzymes) | Discontinued for PTSD (Phase 2 failure) |
Selective DBH inhibition requires precise molecular engagement with the enzyme’s active site. DBH features a binuclear copper center that coordinates dioxygen during hydroxylation. Nepicastat binds this center through:
This binding shifts the catecholamine equilibrium toward dopamine accumulation and norepinephrine depletion. Theoretical models posit that such selectivity arises from:
Table 2: Selectivity Profile of Nepicastat Hydrochloride
Target | Affinity | Experimental Evidence |
---|---|---|
Dopamine β-hydroxylase | IC₅₀ = 9 nM (Human) | Radioligand binding assays [6] [10] |
Acetylcholinesterase | 21.7% inhibition | In vitro enzyme activity assays [9] |
13 neurotransmitter receptors | Negligible | Screening at 10 µM [10] |
Plasma esterases | No inhibition | Cocaine pharmacokinetic studies [2] |
Nepicastat hydrochloride (C₁₄H₁₆ClF₂N₃S) exemplifies optimized DBH inhibition through:
Table 3: In Vivo Neurochemical Effects of Nepicastat
Tissue | Norepinephrine Change | Dopamine Change | Dopamine/NE Ratio | Species |
---|---|---|---|---|
Prefrontal cortex | ↓45% | ↑60% | 3.5x increase | Rat [2] |
Adrenal gland | ↓52% | ↑75% | 2.8x increase | Mouse [5] |
Plasma | ↓38% | ↑42% | 2.2x increase | Dog [10] |
Mechanism Insight: In PTSD models, nepicastat normalizes sympathetic hyperactivity by suppressing adrenal catecholamine synthesis. This reduces traumatic memory consolidation via modulation of hippocampal Npas4 (↑2.1x) and Bdnf (↑1.8x) expression, critical for neuronal plasticity [5] [9]. In cocaine dependence, its attenuation of norepinephrine diminishes α1-adrenoceptor-mediated reinforcement while prefrontal dopamine augmentation may disrupt reward pathways [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7